molecular formula C2H4N6O B6162454 N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide CAS No. 1339337-69-7

N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide

Cat. No. B6162454
CAS RN: 1339337-69-7
M. Wt: 128.1
InChI Key:
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Description

N-Hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide (N-HTCA) is an organic compound that has recently been studied for its potential uses in scientific research. N-HTCA is a derivative of tetrazole and is composed of an amide group attached to a hydroxyl group. It is a colorless solid that is soluble in water and organic solvents. N-HTCA is a relatively new compound, as it was first synthesized in 2017. Since then, it has been studied for its potential uses in scientific research and its potential applications to various biochemical and physiological processes.

Scientific Research Applications

N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide has recently been studied for its potential uses in scientific research. It has been studied for its potential applications to various biochemical and physiological processes. For example, N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide has been studied for its potential use as a reagent in various biochemical assays. It has also been studied as a potential inhibitor of protein-protein interactions and as a potential inhibitor of enzyme activity. Additionally, N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide has been studied for its potential use as a fluorescent indicator for the detection of various biological molecules.

Mechanism of Action

The mechanism of action of N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide is not yet fully understood. However, it is believed that N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide binds to enzymes and proteins in a way that inhibits their activity. Additionally, N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide is believed to interact with certain biological molecules, such as DNA and RNA, in a way that alters their structure and function.
Biochemical and Physiological Effects
N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide has been studied for its potential effects on biochemical and physiological processes. For example, N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide has been studied for its potential effects on the expression of certain genes and proteins. Additionally, N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide has been studied for its potential effects on cell growth and proliferation. N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide has also been studied for its potential effects on the metabolism of certain molecules, such as fatty acids and carbohydrates.

Advantages and Limitations for Lab Experiments

N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and is relatively stable. Additionally, N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide is soluble in both water and organic solvents, making it easy to use in a variety of experiments. However, N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide also has some limitations. For example, it is not yet fully understood how it affects biochemical and physiological processes. Additionally, N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide is not yet widely available and is relatively expensive.

Future Directions

N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide has potential applications in a variety of scientific research fields. For example, further research could be conducted to better understand how N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide affects biochemical and physiological processes. Additionally, further research could be conducted to explore its potential uses in various biochemical assays and as a fluorescent indicator for the detection of various biological molecules. Furthermore, further research could be conducted to explore its potential uses as an inhibitor of protein-protein interactions and enzyme activity. Finally, further research could be conducted to explore its potential applications to gene expression and cell growth and proliferation.

Synthesis Methods

N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide is synthesized through a two-step reaction process. The first step involves the reaction of 5-carboximidamidotetrazole with an aqueous solution of sodium hydroxide. This reaction forms a sodium salt of N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide. The second step involves the reaction of the sodium salt of N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide with a solution of hydrochloric acid. This reaction forms the desired product, N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide' involves the reaction of 5-aminotetrazole with nitrous acid to form 5-nitrotetrazole, which is then reduced to 5-amino-1H-tetrazole. This compound is then reacted with cyanamide to form 'N'-cyano-1H-tetrazole-5-carboximidamide, which is subsequently hydrolyzed to yield the final product, 'N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide.", "Starting Materials": [ "5-aminotetrazole", "nitrous acid", "cyanamide" ], "Reaction": [ "5-aminotetrazole + nitrous acid -> 5-nitrotetrazole", "5-nitrotetrazole + H2 / Pd-C -> 5-amino-1H-tetrazole", "5-amino-1H-tetrazole + cyanamide -> 'N'-cyano-1H-tetrazole-5-carboximidamide", "'N'-cyano-1H-tetrazole-5-carboximidamide + H2O -> 'N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide" ] }

CAS RN

1339337-69-7

Product Name

N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide

Molecular Formula

C2H4N6O

Molecular Weight

128.1

Purity

95

Origin of Product

United States

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